molecular formula C15H15NO4 B6339247 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid CAS No. 1171924-51-8

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid

Cat. No. B6339247
CAS RN: 1171924-51-8
M. Wt: 273.28 g/mol
InChI Key: SZPIZPAKNUOAHM-UHFFFAOYSA-N
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Description

The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . Another related compound is “2-Methoxy-4-pyridinamine” with a molecular formula of C6H8N2O .


Synthesis Analysis

The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The structure of the compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-pyridinamine” include an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .

Scientific Research Applications

Crystallography and Solid-State Chemistry

Determining the crystal structure of this compound through X-ray crystallography allows researchers to understand its packing arrangement, intermolecular interactions, and crystal symmetry. Such insights aid in predicting its physical properties and behavior in the solid state.

properties

IUPAC Name

2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-4-2-3-12(14(13)15(17)18)10-20-9-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIZPAKNUOAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid

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